![molecular formula C14H24ClN B1471534 3-Ethyl-1-(m-tolyl)pentan-1-amine hydrochloride CAS No. 1864074-62-3](/img/structure/B1471534.png)
3-Ethyl-1-(m-tolyl)pentan-1-amine hydrochloride
Overview
Description
3-Ethyl-1-(m-tolyl)pentan-1-amine hydrochloride is an organic compound that is used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in water and other organic solvents. This compound is commonly used in the synthesis of other compounds and has also been studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(m-tolyl)pentan-1-amine hydrochloride is not fully understood. However, it is believed that the compound acts as a substrate for certain enzymes, which results in the formation of the desired product. In addition, this compound has been shown to interact with certain receptors in the body, which may explain its physiological effects.
Biochemical and Physiological Effects
3-Ethyl-1-(m-tolyl)pentan-1-amine hydrochloride has been studied for its biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and oxidative stress. It has also been shown to reduce the production of pro-inflammatory cytokines, as well as to inhibit the activity of certain enzymes involved in inflammation. In addition, this compound has been shown to have anti-tumor effects and to reduce the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The use of 3-Ethyl-1-(m-tolyl)pentan-1-amine hydrochloride in laboratory experiments has several advantages. This compound is relatively stable and can be easily stored and handled. In addition, it is relatively inexpensive and can be synthesized in high yields. However, there are some limitations to its use in laboratory experiments. This compound is not water-soluble, which can make it difficult to use in certain experiments. In addition, it can be toxic in high concentrations and should be handled with caution.
Future Directions
There are several potential future directions for research involving 3-Ethyl-1-(m-tolyl)pentan-1-amine hydrochloride. One potential direction is to further investigate its biochemical and physiological effects. Studies could be conducted to explore the mechanisms of action of this compound, as well as its effects on different types of cells and tissues. In addition, studies could be conducted to further explore its potential applications in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Finally, studies could be conducted to explore the potential toxicity of this compound and to develop methods to reduce its toxicity.
Scientific Research Applications
3-Ethyl-1-(m-tolyl)pentan-1-amine hydrochloride is widely used in scientific research due to its unique properties. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its biochemical and physiological effects. In addition, this compound has been used as a starting material in the synthesis of other compounds, such as amino acids and peptides.
properties
IUPAC Name |
3-ethyl-1-(3-methylphenyl)pentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-4-12(5-2)10-14(15)13-8-6-7-11(3)9-13;/h6-9,12,14H,4-5,10,15H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFCACVSMLPYRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC=CC(=C1)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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